molecular formula C11H13ClN2O2 B1440761 2-Amino-4-(3-chloropropoxy)-5-methoxybenzonitrile CAS No. 1122661-16-8

2-Amino-4-(3-chloropropoxy)-5-methoxybenzonitrile

Cat. No. B1440761
M. Wt: 240.68 g/mol
InChI Key: PKRRYKXWKZGSPF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-4-(3-chloropropoxy)-5-methoxybenzonitrile, also known as 2-amino-4-(3-chloropropoxy)-5-methoxybenzoate, is a chemical compound with the formula C12H16ClNO4 and a molecular weight of 273.71 . It is used for research purposes and is available for purchase from various suppliers .


Molecular Structure Analysis

The molecular structure of 2-Amino-4-(3-chloropropoxy)-5-methoxybenzonitrile is represented by the SMILES string: COC1=C (C=C (C (=C1)C (=O)OC)N)OCCCCl . This indicates the presence of a methoxy group (OCH3), a chloropropoxy group (OCH2CH2CH2Cl), and an amino group (NH2) on a benzene ring.


Physical And Chemical Properties Analysis

The physical and chemical properties of 2-Amino-4-(3-chloropropoxy)-5-methoxybenzonitrile, such as its melting point, boiling point, and density, were not available in the sources I found . More detailed information may be available in its Material Safety Data Sheet (MSDS) or from the supplier.

Scientific Research Applications

Anti-Tumor Activities

2-Amino-4-(3-chloropropoxy)-5-methoxybenzonitrile is a precursor in the synthesis of novel 4-aminoquinazoline derivatives, which have demonstrated significant anti-tumor activities. Specifically, these derivatives show inhibitory effects on Bcap-37 cell proliferation, a type of breast cancer cell line. The synthesis process involves various chemical reactions including alkylation, nitration, reduction, and cyclization, leading to compounds with potential anti-cancer applications (Li, 2015).

Synthesis of Gefitinib

This chemical plays a role in the synthesis of Gefitinib, an anticancer drug used mainly for the treatment of non-small cell lung cancers. The synthesis pathway includes transfer hydrogenation, reaction with DMF and phosphoric chloride, and a Dimroth rearrangement. The process results in a high yield of Gefitinib, highlighting the chemical's importance in pharmaceutical manufacturing (Jin et al., 2005).

Quinazoline Ring Synthesis

This compound is instrumental in the facile synthesis of quinazoline rings, which are prevalent in many anti-cancer drugs. The process achieves a high yield under specific conditions, demonstrating its efficiency and potential in pharmaceutical applications (Yan He-ping & Ouyang Gui-ping, 2010).

Corrosion Inhibition

Derivatives of 2-amino-4-(3-chloropropoxy)-5-methoxybenzonitrile have been studied as corrosion inhibitors, particularly for mild steel in acidic environments. These derivatives show promising results in protecting metals from corrosion, which is valuable in various industrial applications (Verma, Quraishi, & Singh, 2015).

Spectral Characterization and Biological Evaluation

Research on 2-aminobenzonitrile derivatives, including 2-Amino-4-(3-chloropropoxy)-5-methoxybenzonitrile, involves their use in the synthesis and spectral characterization of biologically active compounds. These studies include examining their potential in various biological applications, such as antimicrobial and antioxidant activities (Govindharaju et al., 2019).

Green Corrosion Inhibitor for Aluminum

Its derivatives have been examined for their effectiveness as green corrosion inhibitors for aluminum, particularly in alkaline conditions. This research is crucial for developing environmentally friendly corrosion prevention methods in industrial applications (Verma et al., 2015).

Synthesis of 4-Hydroxybenzonitrile Derivatives

The compound is used in synthesizing various 4-hydroxybenzonitrile derivatives. These derivatives have been explored for their herbicidal properties, demonstrating the compound's utility in agricultural chemistry (Schmidt, 1987).

Synthesis of 2-Amino-4-Quinazolinones

It serves as a starting material in the novel synthesis of 2-amino-4-quinazolinones, which are important in medicinal chemistry for their diverse biological activities (Fray et al., 2006).

Inhibitors of Src Kinase Activity

Derivatives of this compound have been optimized as potent inhibitors of Src kinase activity, which is significant in cancer research and therapy (Boschelli et al., 2001).

Ring Transformation in Chemical Synthesis

The compound undergoes various ring transformations, essential in creating diverse chemical structures for pharmacological studies (Okamoto, Takagi, & Ueda, 1980).

Antimitotic Agents and Tubulin Inhibitors

2-Amino-4-(3-chloropropoxy)-5-methoxybenzonitrile-related compounds are being researched as antimitotic agents and tubulin inhibitors, highlighting their potential in cancer treatment (Romagnoli et al., 2008).

Potassium Cyanide Reactions

Studies on the reaction of derivatives with potassium cyanide provide insights into novel chemical synthesis pathways, which can be applied in various pharmaceutical and chemical industries (Takahashi & Otomasu, 1970).

CNS-Selective Cholinesterase Inhibitor

The compound is involved in the labeling of CNS-selective cholinesterase inhibitors, aiding in metabolic studies crucial for understanding drug interactions and effects on the central nervous system (Nishioka, Kamada, & Kanamaru, 1992).

Antimicrobial Activities

Its derivatives have been investigated for their antimicrobial activities, contributing to the development of new antimicrobial agents (Mohamed et al., 2012).

Physico-Chemical Properties

N-alkoxy derivatives of 2-Amino-4-(3-chloropropoxy)-5-methoxybenzonitrile have been synthesized and characterized, focusing on their physico-chemical properties. This research is vital for the development of compounds with specific desired properties (Tudose et al., 2010).

Anticancer Agents Synthesis

Ultrasound-mediated synthesis of novel derivatives as potential anticancer agents highlights the versatility of this compound in developing new therapeutic options (Tiwari et al., 2016).

Safety And Hazards

The safety data sheet for 2-Amino-4-(3-chloropropoxy)-5-methoxybenzonitrile suggests that specific hazards arising from the chemical are not available . Firefighters dealing with this compound are advised to wear self-contained breathing apparatus if necessary .

properties

IUPAC Name

2-amino-4-(3-chloropropoxy)-5-methoxybenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13ClN2O2/c1-15-10-5-8(7-13)9(14)6-11(10)16-4-2-3-12/h5-6H,2-4,14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKRRYKXWKZGSPF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1)C#N)N)OCCCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40694765
Record name 2-Amino-4-(3-chloropropoxy)-5-methoxybenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40694765
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-4-(3-chloropropoxy)-5-methoxybenzonitrile

CAS RN

1122661-16-8
Record name 2-Amino-4-(3-chloropropoxy)-5-methoxybenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40694765
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of 2-nitro-4-chloropropoxy-5-methoxy-benzonitrile (0.563 g, 2.24 mmol), Pd/C (0.035 g) and anhydrous ethanol (25.0 mL) were added into a round bottom flask. The solution was stirred and heated under reflux. Cyclohexene (1.15 mL) was added and refluxed until the disappearance of the starting materials as monitored by TLC. After cooling, the resulting mixture was filtered and washed with ethanol. The filtrate was concentrated to yield a solid product. The crude product was suspended in anhydrous ethanol (4 ml), stirred at 40° C. to react for 30 min, then cooled to room temperature, filtered and air-dried to yield light yellow solid product (0.352 g) with a recovery rate of 71%.
Quantity
0.563 g
Type
reactant
Reaction Step One
Name
Quantity
0.035 g
Type
catalyst
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
1.15 mL
Type
reactant
Reaction Step Two
[Compound]
Name
crude product
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
4 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Amino-4-(3-chloropropoxy)-5-methoxybenzonitrile
Reactant of Route 2
Reactant of Route 2
2-Amino-4-(3-chloropropoxy)-5-methoxybenzonitrile
Reactant of Route 3
Reactant of Route 3
2-Amino-4-(3-chloropropoxy)-5-methoxybenzonitrile
Reactant of Route 4
2-Amino-4-(3-chloropropoxy)-5-methoxybenzonitrile
Reactant of Route 5
Reactant of Route 5
2-Amino-4-(3-chloropropoxy)-5-methoxybenzonitrile
Reactant of Route 6
2-Amino-4-(3-chloropropoxy)-5-methoxybenzonitrile

Citations

For This Compound
1
Citations
JL Lv, R Wang, D Liu, G Guo, YK Jing, LX Zhao - Molecules, 2008 - mdpi.com
A series of novel substituted 1,2,3-benzotriazines based on the structures of vatalanib succinate (PTK787) and vandetanib (ZD6474) were designed and synthesized. The …
Number of citations: 16 www.mdpi.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.